2'-Benzyloxycarbonyl Nor-D-seco-taxol

Description

2’-Benzyloxycarbonyl Nor-D-seco-taxol (C55H57NO16, CAS: 193146-26-8) is a structurally modified taxol derivative characterized by the presence of a benzyloxycarbonyl (Cbz) group at the 2’-position of its nor-D-seco-taxol backbone (Fig. 1) . Taxol derivatives are widely studied for anticancer activity, and this compound’s structural uniqueness lies in its "seco" (ring-opened) configuration and the strategic placement of the Cbz group, which may influence solubility, metabolic resistance, and target binding .

Properties

Molecular Formula |

C32H41N5O5 |

|---|---|

Molecular Weight |

575.7 g/mol |

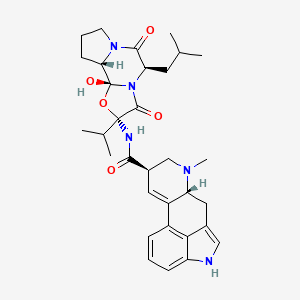

IUPAC Name |

(6aR,9R)-N-[(1S,2R,4R,7R)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C32H41N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,13,15,17-18,20,24-26,33,41H,7,10-12,14,16H2,1-5H3,(H,34,38)/t20-,24-,25-,26+,31-,32-/m1/s1 |

InChI Key |

YDOTUXAWKBPQJW-HTEFWVBRSA-N |

Isomeric SMILES |

CC(C)C[C@@H]1C(=O)N2CCC[C@H]2[C@@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Canonical SMILES |

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

Synthetic Strategy Background

The synthesis of taxane derivatives such as 2'-Benzyloxycarbonyl Nor-D-seco-taxol generally follows a two-phase approach:

Phase 1: Construction of the taxane core skeleton — This involves cyclization of geranyl geranyl pyrophosphate derivatives or related precursors to form taxa-4(5),11(12)-diene, followed by multiple site-selective oxidations and functional group installations to build the baccatin III core.

Phase 2: Side chain attachment and protecting group manipulations — The C13 side chain, which includes the benzyloxycarbonyl protecting group, is introduced via esterification or amide bond formation, often using N-acylation techniques. The D-ring is modified to the seco form by selective cleavage or ring-opening reactions.

Key Synthetic Steps

Core Taxane Synthesis

Starting from commercially available feedstock chemicals, the taxane skeleton is assembled in approximately 19 steps using a two-phase oxidation strategy that installs allylic oxidations early and introduces the C13 oxidation state by step 11.

Site-selective oxidations are typically achieved using palladium-catalyzed allylic acetoxylation and chromium(V) reagents for specific hydroxylations.

Introduction of the 2'-Benzyloxycarbonyl Group

The 2'-benzyloxycarbonyl protecting group is introduced via N-acylation of the side chain amino group with benzyloxycarbonyl chloride or related reagents under mild conditions, often in the presence of coupling agents such as diisopropyl carbodiimide and catalysts like 4-dimethylaminopyridine in dichloromethane at room temperature.

This step ensures the protection of the amine functionality during subsequent transformations.

Seco-D Ring Formation

The D-ring cleavage to form the Nor-D-seco structure involves selective oxidation and ring-opening reactions, often employing oxidizing agents such as IBX (o-iodoxybenzoic acid) or other mild oxidants to avoid degradation of sensitive taxane functionalities.

The ring-opening is carefully controlled to maintain stereochemical integrity and avoid over-oxidation.

Final Functional Group Installations and Purifications

Acetylation of hydroxyl groups at C5 and C13 is performed to stabilize the molecule and improve solubility and handling.

The final product is purified using chromatographic techniques tailored to taxane derivatives, often involving silica gel chromatography or preparative HPLC.

The compound typically appears as a pale brown foam, soluble in solvents such as chloroform, dichloromethane, ethyl acetate, and methanol.

Comparative Data Table of Key Preparation Steps

Research Findings and Optimization Notes

Two-phase synthesis strategies have demonstrated improved efficiency, reducing the total number of steps compared to classical chiral pool approaches, enabling scalable production of taxane derivatives including Nor-D-seco analogs.

The choice of protecting groups such as benzyloxycarbonyl is critical to prevent side reactions during oxidation and ring cleavage steps.

Oxidation steps require careful control of stereochemistry; for example, the installation of hydroxyl groups at C5 and C13 positions is achieved with high diastereoselectivity using palladium and chromium-based reagents.

Attempts to improve synthetic efficiency through modification of oxidation sequences and delaying certain oxygenations have been reported, aiming to increase overall yield and throughput.

The final compound's solubility profile allows for versatile purification and formulation options, important for downstream applications.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyloxycarbonyl Nor-D-seco-taxol undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 2’-Benzyloxycarbonyl Nor-D-seco-taxol and analogous compounds:

Key Observations:

Cbz vs. Boc Protecting Groups: The Cbz group in 2’-Benzyloxycarbonyl Nor-D-seco-taxol is removed via hydrogenolysis using palladium catalysts, while t-butoxycarbonyl (Boc) groups (e.g., in N-t-butyloxycarbonyl-L-serinylhydrazone) require acidic hydrolysis . This distinction impacts synthetic workflows and compatibility with other functional groups. Evidence suggests that Cbz-containing compounds often retain superior bioactivity compared to Boc analogs. For example, N-t-butyloxycarbonyl-L-serinylhydrazone derivatives exhibited diminished antitubercular activity relative to their Cbz-protected counterparts .

Positional Effects of Cbz: In erythromycin derivatives, Cbz at the 2’-position is more readily deprotected than at the 3’-position, where steric hindrance or electronic effects impede hydrogenolysis . This implies that the 2’-Cbz placement in Nor-D-seco-taxol may offer synthetic advantages, such as easier post-synthesis modification.

Role of Sulfur and Siloxane Groups: The sulfur-containing compound o2h-P001077 (C39H71NO6SSi2) lacks a Cbz group but includes siloxane and sulfur moieties. Such groups can alter solubility and reactivity, though their biological relevance remains uncharacterized .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.